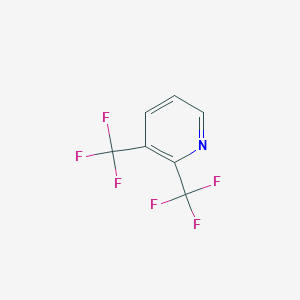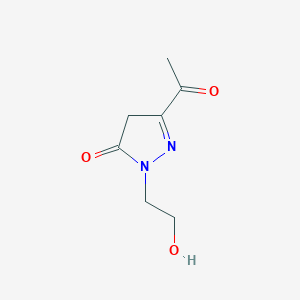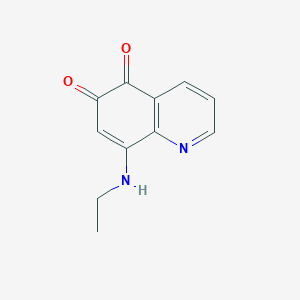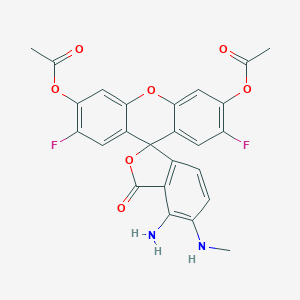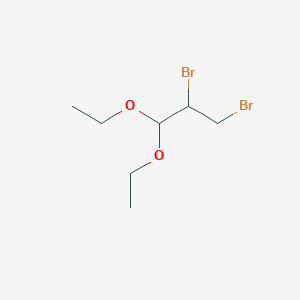
2,3-Dibromo-1,1-diethoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1,1-diethoxypropane (DBDEP) is a synthetic compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. DBDEP has been found to have various applications in the field of organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1,1-diethoxypropane involves the formation of covalent bonds between the functional groups of proteins, peptides, and nucleic acids. The crosslinking of these molecules leads to the formation of stable complexes that can be used for various applications.
Biochemische Und Physiologische Effekte
2,3-Dibromo-1,1-diethoxypropane has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 2,3-Dibromo-1,1-diethoxypropane has also been found to induce apoptosis in cancer cells. Additionally, 2,3-Dibromo-1,1-diethoxypropane has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dibromo-1,1-diethoxypropane in lab experiments include its high reactivity, ease of use, and low cost. However, 2,3-Dibromo-1,1-diethoxypropane has certain limitations such as its toxicity and potential for non-specific binding. Care should be taken when handling 2,3-Dibromo-1,1-diethoxypropane to avoid exposure to skin and eyes.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Dibromo-1,1-diethoxypropane in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammation. 2,3-Dibromo-1,1-diethoxypropane can also be used in the study of protein-protein interactions and the development of new biomaterials. Additionally, the use of 2,3-Dibromo-1,1-diethoxypropane in the field of nanotechnology is an area of active research.
Conclusion
In conclusion, 2,3-Dibromo-1,1-diethoxypropane is a versatile compound that has found various applications in scientific research. Its ability to crosslink proteins, peptides, and nucleic acids has made it a valuable tool in the study of protein structure and function. Despite its limitations, 2,3-Dibromo-1,1-diethoxypropane has the potential to be used in the development of new drugs and biomaterials.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1,1-diethoxypropane has been extensively used in scientific research as a crosslinking agent for proteins, peptides, and nucleic acids. It is also used as a reagent in the synthesis of various organic compounds. 2,3-Dibromo-1,1-diethoxypropane has been found to be a useful tool in the study of protein structure and function.
Eigenschaften
CAS-Nummer |
10160-86-8 |
|---|---|
Produktname |
2,3-Dibromo-1,1-diethoxypropane |
Molekularformel |
C7H14Br2O2 |
Molekulargewicht |
289.99 g/mol |
IUPAC-Name |
2,3-dibromo-1,1-diethoxypropane |
InChI |
InChI=1S/C7H14Br2O2/c1-3-10-7(11-4-2)6(9)5-8/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
DVTLFBDHZBBAET-UHFFFAOYSA-N |
SMILES |
CCOC(C(CBr)Br)OCC |
Kanonische SMILES |
CCOC(C(CBr)Br)OCC |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

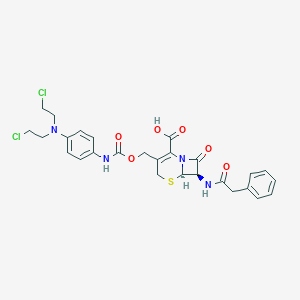
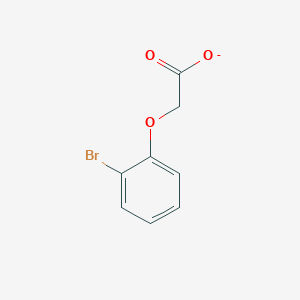
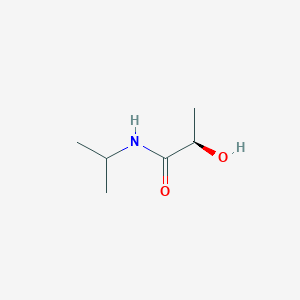
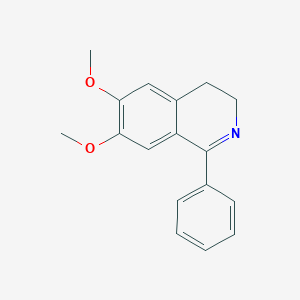

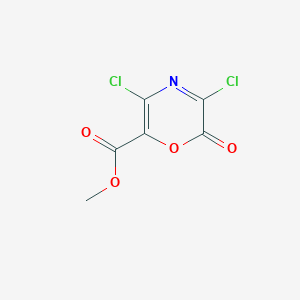
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
